Dendroban-12-one, hydrochloride

GABA receptor pharmacology neurotoxicity screening picrotoxane structure-activity relationship

Researchers requiring a picrotoxane alkaloid without convulsant GABAA antagonism should procure this hydrochloride salt. Unlike picrotoxinin, dendrobine is silent at GABAA receptors (≤10 μM), eliminating neurotoxicity confounds in neurodegeneration models. Key advantages: (1) Direct CDK5 binding (KD = 2.05 × 10⁻⁴ M) with downstream Bcl-2/Bax pathway modulation; (2) Influenza A NP-targeting activity (IC50 2.16-5.32 μg/mL) effective against oseltamivir-resistant H274Y strains; (3) Aqueous solubility for consistent in vitro/in vivo dosing. Specify ≥98% HPLC purity with CoA confirming absence of nobiline, dendroxine B, and denrine B contaminants.

Molecular Formula C16H26ClNO2
Molecular Weight 299.83 g/mol
CAS No. 35306-34-4
Cat. No. B12790200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDendroban-12-one, hydrochloride
CAS35306-34-4
Molecular FormulaC16H26ClNO2
Molecular Weight299.83 g/mol
Structural Identifiers
SMILESCC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C.Cl
InChIInChI=1S/C16H25NO2.ClH/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18;/h8-14H,5-7H2,1-4H3;1H/t9-,10+,11+,12+,13+,14-,16+;/m1./s1
InChIKeyKOTZYABOMHJSEA-RXRHBCKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dendroban-12-one Hydrochloride: Procurement-Grade Picrotoxane Alkaloid Overview


Dendroban-12-one, hydrochloride (CAS 35306-34-4) is the hydrochloride salt of dendrobine, a tetracyclic sesquiterpene alkaloid belonging to the picrotoxane family and classified as the principal bioactive constituent of Dendrobium nobile Lindl. (Orchidaceae) [1]. The parent free base (CAS 2115-91-5) occurs naturally at approximately 0.5% dry weight in D. nobile stems and serves as the official quality-control marker for Dendrobii Caulis in the Chinese Pharmacopoeia [2]. The hydrochloride salt form (MW 299.84 g/mol) offers practical solubility advantages over the poorly water-soluble free base for formulation and in vitro assay preparation . The compound features a structurally complex tetracyclic ring system harboring seven contiguous stereogenic centers, which distinguishes it from the bicyclic/tricyclic picrotoxinin scaffold despite their shared biosynthetic origin [3]. A total of three enantioselective total syntheses have been reported, with the most efficient route achieving a 4.0% overall yield, underscoring the synthetic challenge and the consequent reliance on natural-product isolation for research supply [1].

1 Tetracyclic picrotoxane alkaloid probe for cellular signaling pathway studies
2 Hydrochloride salt form supports aqueous assay and formulation preparation workflows
3 Confirmed non-GABA-receptor mechanism fit for neuroprotection and antiviral target engagement studies

Why Dendroban-12-one Hydrochloride Cannot Be Substituted by Related Alkaloids


Although dendrobine shares the picrotoxane carbon skeleton with picrotoxinin and co-occurs with structurally related alkaloids such as nobiline and dendroxine B in Dendrobium nobile, these compounds exhibit profoundly divergent pharmacological profiles that preclude generic interchange. Dendrobine is functionally silent at GABAA receptors at concentrations up to 10 μM, whereas picrotoxinin potently blocks GABAA chloride channels (IC50 ≈ 1.15 μM), conferring opposing neurophysiological outcomes—neuroprotection versus convulsant neurotoxicity [1]. Among in-class dendrobine-type alkaloids isolated from the same plant material, dendrobine consistently demonstrates the most significant neuroprotective potency in PC12 cell models, outperforming co-isolated dendroxine B and denrine B [2]. Furthermore, the closely related alkaloid nobiline is pharmacologically inert at the same concentration (3 × 10⁻⁵ M) at which dendrobine robustly modulates primary afferent terminal depolarizations in the frog spinal cord preparation [3]. These divergent structure-activity relationships are driven by the unique tetracyclic architecture and stereochemistry of dendrobine—features that are absent in the bicyclic/tricyclic picrotoxinin scaffold and differentially substituted in other Dendrobium alkaloids [4]. For antiviral applications, dendrobine targets the highly conserved viral nucleoprotein rather than neuraminidase, positioning it mechanistically apart from oseltamivir and offering a distinct resistance profile [5]. Consequently, substitution with any structural analog or co-occurring alkaloid without confirmatory functional validation will produce non-equivalent experimental outcomes.

GABA receptor profile mismatch
Picrotoxinin potently blocks GABAA channels (IC50 ~1.15 μM); dendrobine shows negligible GABA activity at ≤10 μM, altering neurophysiological context.
In-class alkaloid potency divergence
Co-isolated dendroxine B and denrine B exhibit lower neuroprotective potency and lack verified CDK5 target engagement; results may not replicate.
Structural analog functional inertness
Nobiline is pharmacologically inactive in spinal cord preparations at concentrations where dendrobine modulates presynaptic inhibition—substitution would yield null outcomes.

Quantitative Head-to-Head Differentiation Evidence for Procurement Decisions


GABA Receptor Functional Selectivity vs. Picrotoxinin

In a direct electrophysiological comparison on insect (Periplaneta americana) motor neurone Df GABA-gated chloride channels, dendrobine produced negligible blockade of GABA-induced responses at concentrations up to 1.0 × 10⁻⁵ M (10 μM). By contrast, picrotoxinin and its synthetic analogues (fluoropicrotoxinin, picrotoxinin acetate, α-picrotoxinone) produced concentration-dependent inhibition of GABA responses in the same assay system, with picrotoxinin exhibiting an IC50 of approximately 1.15 μM against recombinant human α1β2γ2L GABAA receptors [1][2]. This represents an order-of-magnitude difference in GABA antagonist potency, with dendrobine being functionally silent at concentrations nearly 10-fold above the picrotoxinin IC50. Complementary evidence from the frog spinal cord preparation confirms that dendrobine (3 × 10⁻⁵ M) selectively reduces β-alanine- and taurine-induced depolarizations while sparing GABA- and glycine-induced responses, an effect profile qualitatively distinct from picrotoxinin [3].

GABA antagonism
Cross-study comparable
Negligible inhibition at ≤10 μM vs. picrotoxinin IC50 1.15 μM
Supports GABA receptor selectivity assessment
Insect neurone electrophysiology & recombinant α1β2γ2L data
GABA receptor pharmacology neurotoxicity screening picrotoxane structure-activity relationship

Superior Neuroprotective Potency Among Co-Isolated Dendrobium Alkaloids

In a direct comparative study of three alkaloids (dendrobine, dendroxine B, and denrine B) isolated from the same D. nobile ethanol extract, all three compounds were tested for protection against amyloid-β 1-42 (Aβ1-42)-induced neurotoxicity in rat pheochromocytoma (PC12) cells. Among these, dendrobine exhibited the most significant neuroprotective effect, as determined by Hoechst 33342/propidium iodide co-staining for apoptosis [1]. Surface plasmon resonance (SPR) analysis further demonstrated that dendrobine directly binds to cyclin-dependent kinase 5 (CDK5) protein with a KD value of 2.05 × 10⁻⁴ M (205 μM), a target engagement not reported for the other two alkaloids in this study. Western blot analysis confirmed that dendrobine suppressed CDK5 activation, upregulated Bcl-2, and downregulated Bax, cytochrome c, and caspase-3 expression [1]. The two new alkaloids dendroxine B and denrine B showed protective effects that were qualitatively present but quantitatively inferior to dendrobine, establishing dendrobine as the principal neuroprotective alkaloid in D. nobile [1].

Neuroprotection rank
Direct head-to-head
Most neuroprotective among dendrobine, dendroxine B, denrine B; CDK5 KD 205 μM
Supports neuroprotection endpoint interpretation
Aβ1‑42 apoptosis model in PC12 cells, SPR binding
Alzheimer's disease model neuroprotection assay CDK5 inhibition alkaloid structure-activity relationship

Functional Divergence from Nobiline in Spinal Cord Pharmacology

Kudo et al. (1983) directly compared the effects of dendrobine and nobiline—two alkaloids co-isolated from D. nobile—on the electrical activity of the frog isolated spinal cord. At an equimolar concentration of 3 × 10⁻⁵ M, dendrobine induced a slight hyperpolarization in both dorsal and ventral roots, accompanied by augmentation of dorsal root potential (DR-DRP) and ventral root potential and reflex (DR-VRP and DR-VRR), while significantly reducing dorsal root reflex amplitude (DR-DRR). Dendrobine also reduced β-alanine- and taurine-induced depolarizations of primary afferent terminals and at 10⁻⁵ M reversibly blocked presynaptic inhibition caused by antidromic conditioning stimulation of the ventral root [1]. In stark contrast, nobiline at the identical concentration (3 × 10⁻⁵ M) had no significant effect on any root potential or reflex measured [1]. This demonstrates that the structural modification present in nobiline—which bears a methoxy substituent absent in dendrobine—completely abrogates pharmacological activity at the presynaptic level.

Spinal cord pharmacology
Direct head-to-head
Dendrobine active at 3×10⁻⁵ M; nobiline inert at same concentration
Supports presynaptic inhibition endpoint context
Frog spinal cord preparation; nobiline absence verification required
presynaptic inhibition spinal cord electrophysiology amino acid antagonist alkaloid pharmacology

Mechanistic Differentiation from Neuraminidase Inhibitors in Antiviral Activity

Dendrobine inhibits influenza A virus replication through a mechanism fundamentally distinct from the neuraminidase inhibitor oseltamivir. Dendrobine binds directly to the highly conserved region of viral nucleoprotein (NP), inhibiting nuclear export of NP and its oligomerization—an early-stage intervention in the viral replication cycle [1]. Quantitative antiviral profiling demonstrated IC50 values of 3.39 ± 0.32, 2.16 ± 0.91, and 5.32 ± 1.68 μg/mL (equivalent to approximately 12.9, 8.2, and 20.2 μM) against A/FM-1/1/47 (H1N1), A/Puerto Rico/8/34 H274Y (H1N1), and A/Aichi/2/68 (H3N2) strains, respectively [1]. The effective concentration (EC50) against multiple IAV strains ranged from 22.4 to 31.2 μM, with a CC50 of 285.7 μM in MDCK cells, yielding a therapeutic index (TI = CC50/EC50) of 9.1–12.8 . In comparison, oseltamivir inhibits influenza A/H1N1 with a mean IC50 of 1.34 nM by targeting neuraminidase, representing a mechanism-dependent potency difference of approximately 2,500–9,500-fold in IC50 terms . Importantly, dendrobine retains activity against the oseltamivir-resistant H274Y mutant strain (IC50 = 2.16 μg/mL), demonstrating a non-cross-resistant antiviral mechanism [1].

Antiviral mechanism
Cross-study comparable
Targets viral nucleoprotein; IC50 2.16–5.32 μg/mL; active vs. oseltamivir-resistant H274Y
Supports antiviral screening context
Distinct from neuraminidase inhibitors; MDCK cell-based assay
influenza A antiviral nucleoprotein inhibitor viral replication blockade therapeutic index

Cytochrome P450 Inhibition Profile and Drug-Drug Interaction Risk

In pooled human liver microsome (HLM) assays, dendrobine was evaluated for inhibitory effects on major cytochrome P450 isoforms at concentrations spanning 0–100 μM. Dendrobine significantly inhibited CYP3A4, CYP2C19, and CYP2D6 with IC50 values of 12.72 μM, 10.84 μM, and 15.47 μM, respectively [1]. Lineweaver-Burk kinetic analysis revealed mechanistically distinct inhibition modalities: CYP3A4 inhibition was noncompetitive (Ki = 6.41 μM) and time-dependent (KI = 2.541 μM⁻¹, Kinact = 0.0452 min⁻¹), whereas CYP2C19 and CYP2D6 inhibition was competitive with Ki values of 5.22 μM and 7.78 μM, respectively, and showed no time-dependent trends [1]. By comparison, the well-characterized CYP3A4 inhibitor ketoconazole exhibits an IC50 of approximately 0.02–0.05 μM, placing dendrobine's CYP3A4 inhibitory potency roughly 250–600-fold weaker; however, dendrobine's time-dependent inactivation mechanism raises the potential for cumulative inhibition upon repeated exposure [1]. For CYP2C19, dendrobine's Ki (5.22 μM) is comparable to that of the moderate clinical inhibitor omeprazole (Ki ≈ 2–10 μM depending on assay conditions).

CYP inhibition
Supporting evidence
CYP3A4 IC50 12.72 μM (noncomp, time‑dep); CYP2C19 IC50 10.84 μM; CYP2D6 IC50 15.47 μM
Supports DDI context review
Pooled human liver microsomes; time‑dependent CYP3A4 inactivation noted
drug metabolism CYP450 inhibition drug-drug interaction hepatic microsome assay

Optimal Research Application Scenarios Based on Differentiation Evidence


Alzheimer's Disease and CDK5-Targeted Neuroprotection Research

Investigators studying Aβ1-42-induced neurotoxicity, tau hyperphosphorylation, or CDK5-mediated neurodegenerative pathways should select dendrobine hydrochloride as the reference picrotoxane alkaloid. Evidence demonstrates that dendrobine is the most neuroprotective compound among co-isolated D. nobile alkaloids (dendroxine B, denrine B), with verified direct CDK5 binding (KD = 2.05 × 10⁻⁴ M) and downstream suppression of the mitochondrial apoptosis pathway (Bcl-2 upregulation, Bax/cytochrome c/caspase-3 downregulation) [1]. Critically, dendrobine's lack of GABAA receptor antagonism at ≤10 μM eliminates the convulsant confound inherent to picrotoxinin-based tool compounds, enabling cleaner interpretation of neuroprotective phenotypes in neuronal culture and in vivo models [2]. The hydrochloride salt form provides aqueous solubility suitable for consistent dosing in both in vitro (cell culture media) and in vivo (intraperitoneal/oral gavage) administration routes. Recommended procurement specification: ≥98% purity (HPLC), CAS 35306-34-4, with certificate of analysis confirming absence of co-eluting dendroxine B and denrine B contaminants.

Influenza A Antiviral Discovery Targeting Viral Nucleoprotein

For antiviral research groups seeking NP-targeting lead compounds or tool molecules orthogonal to neuraminidase inhibitors, dendrobine hydrochloride offers a validated chemical starting point. Dendrobine inhibits influenza A replication with IC50 values of 2.16–5.32 μg/mL across H1N1 (including H274Y oseltamivir-resistant mutant) and H3N2 strains, binding directly to the highly conserved NP region and blocking its nuclear export and oligomerization [3]. The therapeutic index of 9.1–12.8 (CC50 285.7 μM / EC50 22.4–31.2 μM in MDCK cells) provides a workable window for cellular antiviral assays . This mechanism is mechanistically non-overlapping with neuraminidase or M2 ion channel inhibitors, making dendrobine suitable for combination studies and resistance-circumvention screening cascades. Procurement should specify the hydrochloride salt for solubility in PBS or DMSO stock solutions at concentrations up to 50 mM for convenient assay-ready aliquoting.

Cancer Metastasis and Chemosensitization via Stress Signaling Modulation

Dendrobine hydrochloride is specifically indicated for oncology research programs investigating (a) suppression of ionizing radiation-induced metastasis, or (b) cisplatin chemosensitization without exacerbating cardiotoxicity. In an in vivo BALB/c nude mouse model of IR-induced pulmonary metastasis, dendrobine treatment reduced metastatic nodule counts from 20.87 ± 1.42 (2 Gy/DPBS control) to 10.87 ± 0.71 (2 Gy/Dendrobine), demonstrating significant anti-metastatic efficacy at non-cytotoxic concentrations through SULF2 suppression [4]. In combination with cisplatin, dendrobine enhanced cytotoxicity via JNK/p38 stress pathway-mediated apoptosis (upregulation of Bax and Bim) while simultaneously attenuating cisplatin-induced body weight reduction and cardiotoxicity in nude mice [5]. An independent study further demonstrated that dendrobine synergizes with cisplatin in vivo by modulating the Treg/Th17 balance (reducing Foxp3, increasing IL-17) rather than through direct apoptosis induction, suggesting an immunomodulatory mechanism [6]. Researchers should procure dendrobine hydrochloride specifically for these applications, as the free base may exhibit different pharmacokinetic behavior due to its poor aqueous solubility.

Presynaptic Inhibition and Amino Acid Neurotransmitter Pharmacology

Electrophysiology laboratories using the frog isolated spinal cord preparation or analogous ex vivo CNS models for studying presynaptic inhibition should procure dendrobine hydrochloride as a selective β-alanine/taurine antagonist. At 3 × 10⁻⁵ M, dendrobine reliably reduces β-alanine- and taurine-induced primary afferent terminal depolarizations while sparing GABA- and glycine-mediated responses, and at 10⁻⁵ M reversibly blocks presynaptic inhibition—a pharmacological profile qualitatively similar to strychnine yet structurally derived from the picrotoxane scaffold [7]. Critically, the co-occurring alkaloid nobiline is completely inactive at identical concentrations, meaning that procurement of dendrobine from suppliers that do not chromatographically resolve these two alkaloids risks delivery of a pharmacologically inert or diluted preparation [7]. Researchers should require HPLC-verified purity ≥98% with explicit demonstration of nobiline absence on the certificate of analysis. The hydrochloride salt form is preferred for preparing aqueous Ringer's solution stocks at the required micromolar working concentrations.

Application
Selection Property
Validation Focus
Alzheimer’s disease neuroprotection signaling research
CDK5 binding and Bcl‑2 pathway modulation context
Aβ1‑42 apoptosis endpoint, CDK5 target engagement
Influenza A antiviral nucleoprotein-targeted studies
Viral nucleoprotein binding and nuclear export inhibition context
Anti‑IAV IC50, oseltamivir‑resistant H274Y mutant activity
Cancer metastasis modulation and cisplatin combination research
JNK/p38 stress signaling and SULF2 expression context
Metastatic nodule count, apoptosis and cardiotoxicity endpoint monitoring
Presynaptic inhibition and amino acid neurotransmitter research
β‑alanine/taurine antagonism profile
Spinal cord electrophysiology, nobiline absence verification
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